molecular formula C17H22N6O3 B6974179 1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

Cat. No.: B6974179
M. Wt: 358.4 g/mol
InChI Key: WEPNLWPKXKPWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is a complex organic compound featuring a piperazine ring, a tetrazole moiety, and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone typically involves multi-step organic reactionsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone involves its interaction with specific molecular targets. The piperazine ring and tetrazole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-12(2)13-3-4-14(15(24)9-13)17(26)22-7-5-21(6-8-22)16(25)10-23-11-18-19-20-23/h3-4,9,11-12,24H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPNLWPKXKPWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)CN3C=NN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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